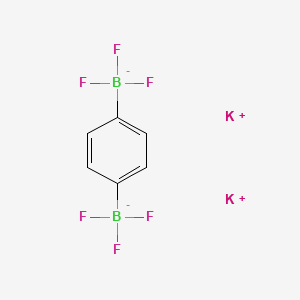

Dipotassium phenylene-1,4-bistrifluoroborate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Dipotassium phenylene-1,4-bistrifluoroborate involves a combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure of this aromatic bis(trifluoroborate) dipotassium salt is elucidated by these methods .Molecular Structure Analysis

The molecular structure of Dipotassium phenylene-1,4-bistrifluoroborate is characterized by a 3D network undergoing spontaneous self-assembly . This is due to the massive participation of weak intra- and intermolecular interactions for which fluorine atoms play a leading role .Chemical Reactions Analysis

Organotrifluoroborate salts, including Dipotassium phenylene-1,4-bistrifluoroborate, have been shown to be attractive and versatile boronic acid surrogates . They are used in many transition-metal-catalysed and also “metal-free” C–C bond-forming reactions .Physical And Chemical Properties Analysis

Dipotassium phenylene-1,4-bistrifluoroborate is known for its exceptional stability towards oxygen and common reagents . It also has higher nucleophilicity and excellent functional group tolerance .Wissenschaftliche Forschungsanwendungen

Electron-Transporting Polymers

Dipotassium aryl bis(trifluoroborate)s, including Dipotassium Phenylene-1,4-Bistrifluoroborate, have been used in the synthesis of high-performance electron-transporting polymers. These polymers, such as a polymer composed of all electron-accepting units derived from bis(trifluoroborate) of 2-alkylbenzotriazole, exhibit excellent electron-transport properties. This application is significant for the development of advanced semiconducting polymers (Lee et al., 2011).

Self-Assembling Systems

The aromatic bis(trifluoroborate) dipotassium salts, including Dipotassium Phenylene-1,4-Bistrifluoroborate, have been studied for their ability to undergo spontaneous self-assembly. This property is attributed to the massive participation of weak intra- and intermolecular interactions, where fluorine atoms play a leading role (Falcicchio et al., 2015).

Polymer Synthesis

Dipotassium Phenylene-1,4-Bistrifluoroborate has been used in the synthesis of various polymers, including polyamide, polyimides, and polyazomethine. These polymers are characterized by their amorphous nature, solubility in polar aprotic solvents, and high thermal stability (Spiliopoulos & Mikroyannidis, 1996).

Biosensors Development

In the development of biosensors, Dipotassium Phenylene-1,4-Bistrifluoroborate has been utilized in the synthesis of anionic water-soluble polyfluorenes. These materials exhibit bright blue photoluminescence and can be highly quenched by bioactive dyes, opening up opportunities for ultra-high efficiency and rapid response biosensors (Huang et al., 2005).

Antimicrobial Activity

A class of (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles) synthesized using compounds related to Dipotassium Phenylene-1,4-Bistrifluoroborate has shown pronounced antimicrobial activity, indicating its potential use in medical applications (Lavanya et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The study of non-covalent interactions, particularly the contribution of organic fluorine in the formation of different supramolecular motifs, is an expanding area of research . This has gained much interest in crystal engineering for the systematic design of advanced functional materials and in asymmetric synthesis .

Eigenschaften

IUPAC Name |

dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWLYVYQKXSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F6K2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712369 | |

| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium phenylene-1,4-bistrifluoroborate | |

CAS RN |

1150655-08-5 | |

| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

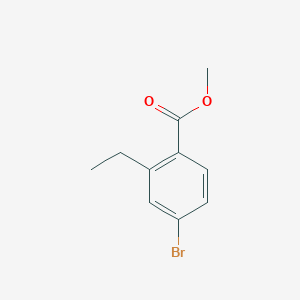

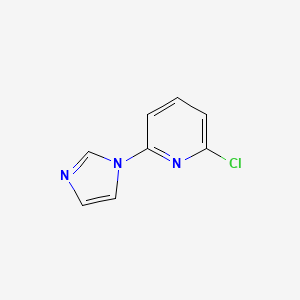

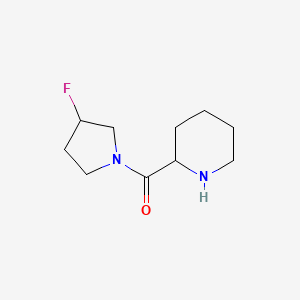

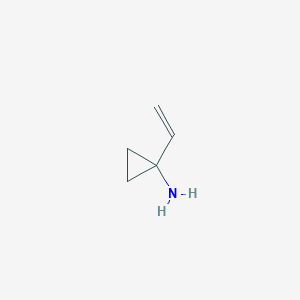

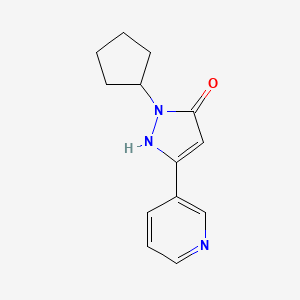

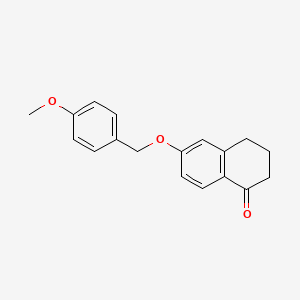

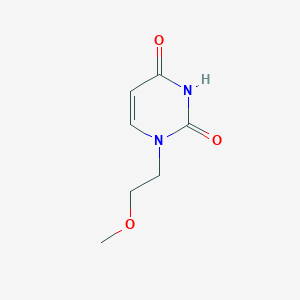

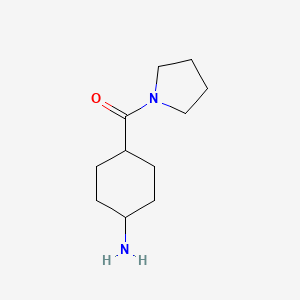

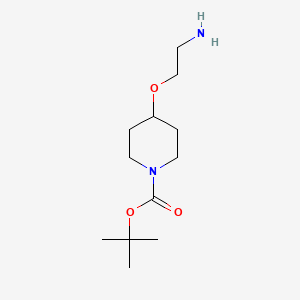

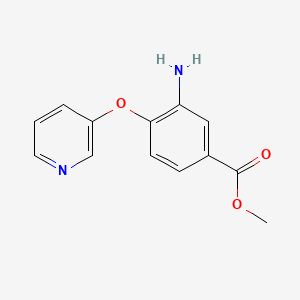

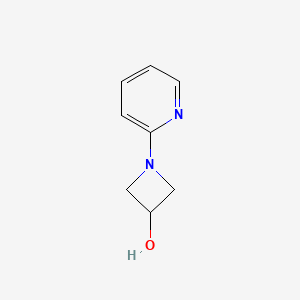

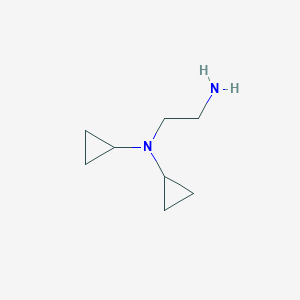

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.